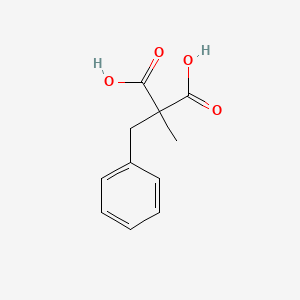
2-Benzyl-2-methylpropanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-2-methylpropanedioic acid is an organic compound with the molecular formula C11H12O4. It is a derivative of propanedioic acid, where the hydrogen atoms on the central carbon are replaced by a benzyl group and a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2-methylpropanedioic acid can be achieved through several methods. One common approach involves the alkylation of malonic acid derivatives. For instance, benzyl bromide and methyl iodide can be used to alkylate diethyl malonate in the presence of a strong base like sodium ethoxide. The resulting diethyl 2-benzyl-2-methylmalonate is then hydrolyzed and decarboxylated to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Benzyl-2-methylpropanedioic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to primary alcohols.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed
Major Products Formed
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: 2-Benzyl-2-methylpropanediol.
Substitution: Nitrobenzyl derivatives, halobenzyl derivatives
Aplicaciones Científicas De Investigación
2-Benzyl-2-methylpropanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carboxylic acids.
Industry: The compound is used in the production of polymers and other materials .
Mecanismo De Acción
The mechanism of action of 2-Benzyl-2-methylpropanedioic acid involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds with enzymes and other proteins, influencing their activity. The benzyl group can participate in π-π interactions with aromatic amino acids in proteins, further modulating their function .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylpropanedioic acid: Lacks the benzyl group, making it less hydrophobic and less reactive in certain substitution reactions.
Benzylmalonic acid: Similar structure but lacks the methyl group, affecting its steric properties and reactivity.
2-Benzylbutanedioic acid: Has an additional carbon in the backbone, altering its chemical properties and reactivity
Uniqueness
2-Benzyl-2-methylpropanedioic acid is unique due to the presence of both a benzyl and a methyl group on the central carbon. This combination of substituents provides a unique steric and electronic environment, making the compound particularly useful in specific synthetic applications and research studies .
Propiedades
Fórmula molecular |
C11H12O4 |
|---|---|
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
2-benzyl-2-methylpropanedioic acid |
InChI |
InChI=1S/C11H12O4/c1-11(9(12)13,10(14)15)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13)(H,14,15) |
Clave InChI |
ZKNCHFIFMHZVCK-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=CC=C1)(C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



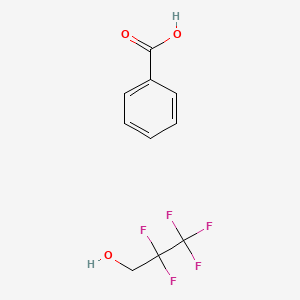
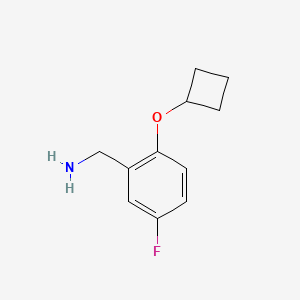
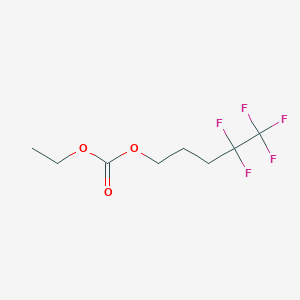


![N-[(2,5-difluorophenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12084049.png)
![Sodium;3,5-dihydroxy-7-[6-hydroxy-2-methyl-8-(2-methylpentanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate](/img/structure/B12084055.png)
![6'-Methoxy-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-amine](/img/structure/B12084056.png)
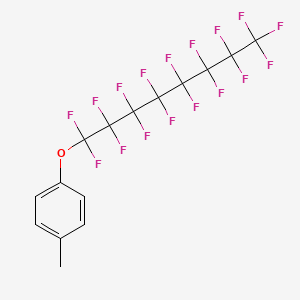
![(2R)-2-[(4,4-Difluorocyclohexyl)formamido]propanoic acid](/img/structure/B12084064.png)
![2-[[1-Carboxy-5-[[4-[2-[[3-carboxy-1-[[3-carboxy-1-[(1-carboxy-2-sulfanylethyl)amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid](/img/structure/B12084067.png)
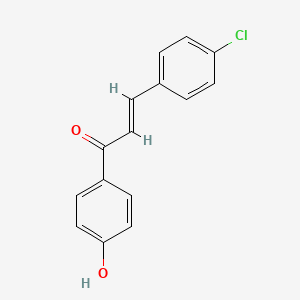
![1-[(2R,3R,4R,5R)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione](/img/structure/B12084070.png)
